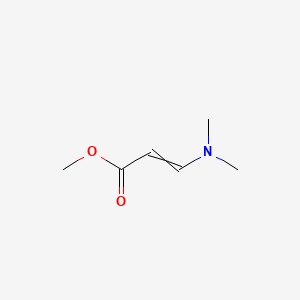
METHYL N,N-DIMETHYLAMINOACRYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .
Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:
Polymerization: This compound can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carboxylic acids, dimethylamine.
Polymerization: Poly(this compound) and copolymers.
Substitution: Various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl N,N-dimethylaminoacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .
Comparaison Avec Des Composés Similaires
Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds are acrylate derivatives, but methyl methacrylate lacks the N,N-dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylaminoethyl methacrylate: This compound is similar in structure but has an ethyl group instead of a methyl group, leading to variations in polymerization behavior and the properties of the resulting polymers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
methyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |
Clé InChI |
MVPDNJQLPITPIX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B8803360.png)
![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)
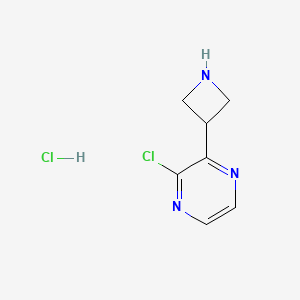
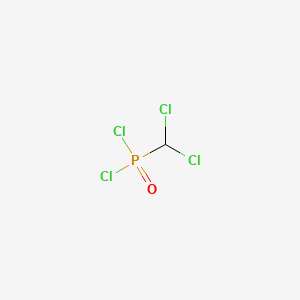

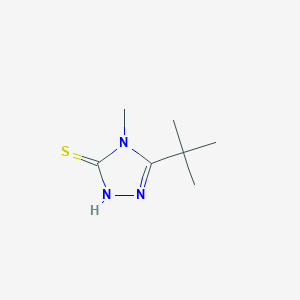
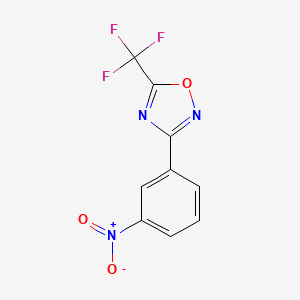
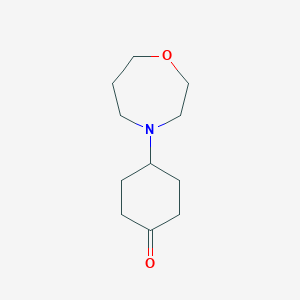
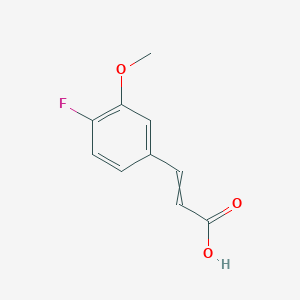
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
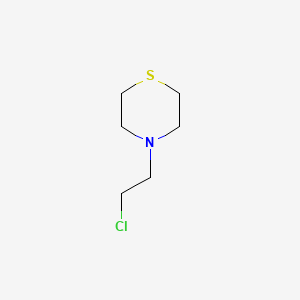
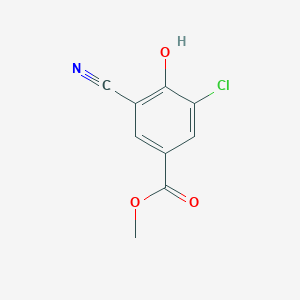

![5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid](/img/structure/B8803467.png)
